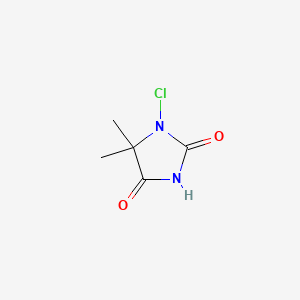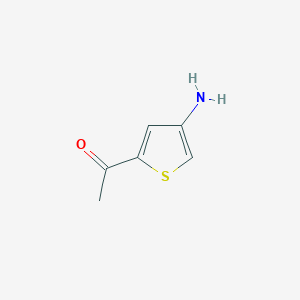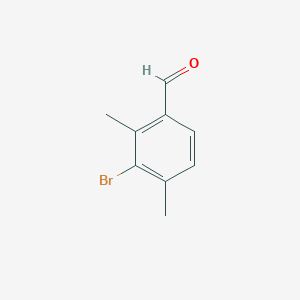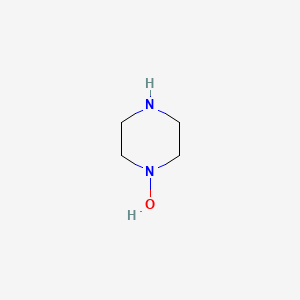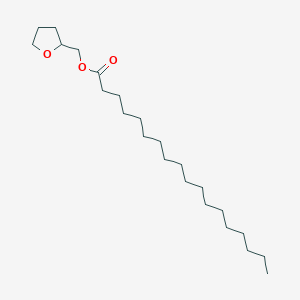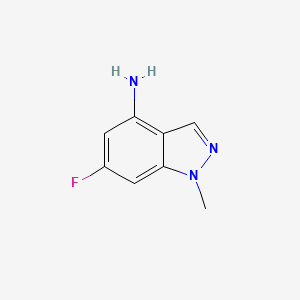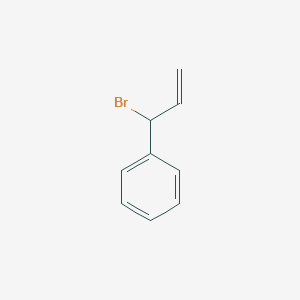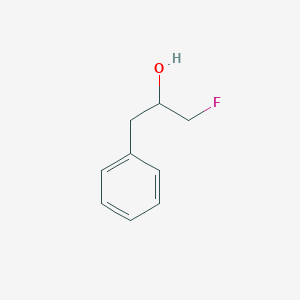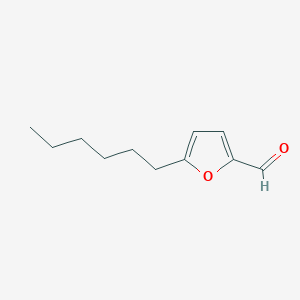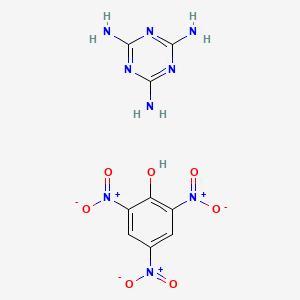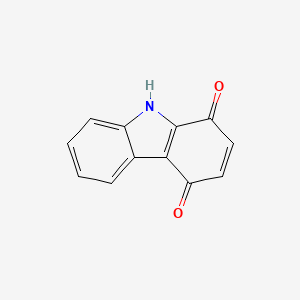
1H-Carbazole-1,4(9H)-dione
Descripción general
Descripción
1H-Carbazole-1,4(9H)-dione is a type of carbazole derivative . Carbazoles are a significant class of heterocyclic compounds that have been reported to display assorted biological activities such as antitumor, antiepileptic, antimicrobial, anti-inflammatory, antioxidative, analgesic, antidiarrhoeal, antihistaminic, neuroprotective and pancreatic lipase inhibition properties .
Synthesis Analysis
6-Hydroxy-1H-carbazole-1,4(9H)-diones were synthesized and tested for in vitro antifungal activity against two pathogenic strains of fungi . Many compounds showed good antifungal activity .Molecular Structure Analysis
Carbazoles have a large π-conjugated system and own appropriate electronic and charge transport properties . This makes them suitable for various applications like light emitting diodes, potential photosensitive biological units, fluorescent markers in biology, photo-induced electron sensors and in diverse fields of chemistry .Aplicaciones Científicas De Investigación
Antifungal Activity
1H-Carbazole-1,4(9H)-dione derivatives, specifically 6-hydroxy-1H-carbazole-1,4(9H)-diones, have demonstrated significant in vitro antifungal activity against pathogenic strains of fungi. This suggests their potential as potent antifungal agents (Ryu et al., 2011).
Antimicrobial Properties
9H-Carbazole derivatives, including this compound, have been used to synthesize new heterocyclic compounds with effective antimicrobial activities. These findings highlight the versatility of carbazole derivatives in combating microbial infections (Salih et al., 2016).
Antibacterial Efficacy
Specific derivatives like 6-chloro-2-methyl-1H-carbazole-1,4(9H)-dione have shown remarkable antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating their potential in addressing antibiotic-resistant bacterial strains (Chakraborty et al., 2014).
Application in Polymer Light-Emitting Materials
This compound compounds with long chain end-alkene groups exhibit strong ultraviolet absorption and fluorescence, making them suitable for use in the synthesis of polymer light-emitting materials (Yu Ji-yi, 2009).
Fluorescent Light Emission
Derivatives of this compound have been synthesized to emit red fluorescent light, useful in optical applications like light-emitting diodes (LEDs) (Gao Xi-cun, 2010).
Mecanismo De Acción
Target of Action
1H-Carbazole-1,4(9H)-dione is a derivative of carbazole, a significant class of heterocyclic compounds . Carbazoles have been reported to display assorted biological activities such as antitumor, antiepileptic, antimicrobial, anti-inflammatory, antioxidative, analgesic, antidiarrhoeal, antihistaminic, neuroprotective and pancreatic lipase inhibition properties . Therefore, the primary targets of this compound could be related to these biological activities.
Mode of Action
Given the wide range of biological activities associated with carbazole derivatives , it can be inferred that this compound likely interacts with multiple targets, leading to various changes at the cellular level.
Biochemical Pathways
Considering the broad spectrum of biological activities of carbazole derivatives , it is plausible that this compound impacts multiple biochemical pathways, leading to downstream effects such as antitumor, antiepileptic, and antimicrobial activities, among others.
Result of Action
This compound and its derivatives have shown good antifungal activity against two pathogenic strains of fungi . This suggests that the molecular and cellular effects of this compound’s action could include disruption of fungal cell processes, leading to their inhibition or death.
Propiedades
IUPAC Name |
9H-carbazole-1,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c14-9-5-6-10(15)12-11(9)7-3-1-2-4-8(7)13-12/h1-6,13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYRAYKXZFYTQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=O)C=CC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545706 | |
| Record name | 1H-Carbazole-1,4(9H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70377-05-8 | |
| Record name | 1H-Carbazole-1,4(9H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



